molecular formula C8H15NO B1229039 1-[(2R)-piperidin-2-yl]propan-2-one CAS No. 2858-66-4

1-[(2R)-piperidin-2-yl]propan-2-one

Cat. No.: B1229039
CAS No.: 2858-66-4
M. Wt: 141.21 g/mol
InChI Key: JEIZLWNUBXHADF-MRVPVSSYSA-N
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Description

1-[(2R)-Piperidin-2-yl]propan-2-one is an organic compound with the molecular formula C₈H₁₅NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

1-[(2R)-Piperidin-2-yl]propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Future Directions

: Efange, S. M. N., Tu, Z., Von Hohenberg, K., Francesconi, L., Howell, R. C., Rampersad, M. V., Todaro, L. J., Papke, R. L., & Kung, M. P. (2001). 2- (2-piperidyl)- and 2- (2-pyrrolidyl)chromans as nicotine agonists: Synthesis and preliminary pharmacological characterization. Journal of Medicinal Chemistry, 44(26), 4704-4715. DOI: 10.1021/jm010129z

: 2-Phenyl-2- (2-piperidyl)acetamide Hydrate. (n.d.). TCI America™. Retrieved from here

: Search Results for RSC Publishing. (n.d.). RSC Publishing. Retrieved from [here](https://pubs.rsc.org/en/results?SearchText=%20Pipradrol%20OR%20467-60-7%20OR%20Ger

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2R)-Piperidin-2-yl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with propanone under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where piperidine and propanone are reacted in the presence of a catalyst. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R)-Piperidin-2-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 1-[(2R)-piperidin-2-yl]propan-2-one exerts its effects involves interactions with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenylpropan-2-one: Similar in structure but contains a phenyl group instead of a piperidine ring.

    1-Pyridin-2-yl-propan-2-one: Contains a pyridine ring, differing in nitrogen placement and ring structure.

Uniqueness: 1-[(2R)-Piperidin-2-yl]propan-2-one is unique due to its specific ring structure and the presence of a piperidine moiety, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[(2R)-piperidin-2-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIZLWNUBXHADF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014415
Record name Pelletierine
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2858-66-4
Record name 1-(2R)-2-Piperidinyl-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2858-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pelletierine
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Record name Pelletierine
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URL https://comptox.epa.gov/dashboard/DTXSID101014415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(2-piperidyl)acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PELLETIERINE
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Record name (R)-Pelletierine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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